molecular formula C10H12N2OS B1482016 (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2092484-63-2

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No. B1482016
M. Wt: 208.28 g/mol
InChI Key: AREBHEZPRZWUDO-UHFFFAOYSA-N
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Description

“(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” is a chemical compound with diverse applications. It offers immense potential in scientific research due to its unique structure and properties1. It is a valuable resource for studies in various fields, including medicinal chemistry, materials science, and biological research1.



Synthesis Analysis

The synthesis of “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves the reaction of an ethyl group with a pyrazolyl group and a thiophenyl group. More specific details would require a more detailed search or consultation with a chemist.



Molecular Structure Analysis

The molecular structure of “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” is unique and contributes to its potential applications in scientific research1. The molecule consists of a pyrazolyl group attached to a thiophenyl group and an ethyl group. The methanol group is attached to the pyrazolyl ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The specific chemical reactions involving “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” are not detailed in the search results. However, given its structure, it could potentially participate in a variety of organic reactions. The pyrazolyl and thiophenyl groups could act as nucleophiles or electrophiles, depending on the reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” are not provided in the search results. These properties would include characteristics such as melting point, boiling point, solubility, and stability. These properties could be determined through laboratory analysis.


Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds related to (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol have been studied for their potential as antimicrobial and anticancer agents. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showing higher anticancer activity than the reference drug, doxorubicin, and possessing good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Synthesis and Antibacterial Screening

Ashok et al. (2017) focused on the solvent-free microwave-assisted synthesis of substituted phenyl methanones and their antibacterial and antifungal activities. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Enzyme Inhibitory Activity and Molecular Docking Analysis

Cetin et al. (2021) designed 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives and evaluated their enzyme inhibitory activities, showing potential as enzyme inhibitors. The study provides insights into the structure-activity relationship of these compounds (Cetin, Türkan, Bursal, & Murahari, 2021).

Safety And Hazards

The safety and hazards associated with “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research involving “(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol” are not specified in the search results. However, given its potential applications in various fields, it could be the subject of future studies exploring its properties and potential uses.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or consult with a chemist.


properties

IUPAC Name

(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-8-6-9(11-12(8)7-13)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBHEZPRZWUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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